molecular formula C16H18Cl2N2OS2 B2615023 (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396761-38-8

(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2615023
CAS No.: 1396761-38-8
M. Wt: 389.35
InChI Key: PAJRCJIRRNAJOF-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a potent, selective, and irreversible allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes . This compound covalently binds to a specific cysteine residue (Cys139) in the MALT1 paracaspase domain, effectively blocking its proteolytic activity and subsequent activation of downstream NF-κB target genes. Its primary research value lies in the investigation of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) , where constitutive B-cell receptor signaling creates a dependency on MALT1 for survival and proliferation. Researchers utilize this inhibitor to dissect MALT1's role in oncogenic signaling, to study mechanisms of drug resistance, and to explore potential therapeutic strategies for hematological malignancies. Furthermore, it is a critical tool compound for immunology research, enabling the study of MALT1 function in T-cell and B-cell activation, as well as in T-regulatory cell (Treg) function, providing insights into autoimmune and inflammatory diseases.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2OS2/c17-12-1-2-14(18)13(9-12)15(21)20-6-3-11(4-7-20)10-23-16-19-5-8-22-16/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJRCJIRRNAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiazole to Piperidine: The thiazole derivative is then reacted with a piperidine derivative through a nucleophilic substitution reaction.

    Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the piperidine-thiazole intermediate, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the aromatic ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy, such as antimicrobial and anticancer therapies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical reactivity of the thiazole and piperidine moieties.

Mechanism of Action

The mechanism by which (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring, for example, could interact with metal ions in enzyme active sites, altering their catalytic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique structure invites comparison with three classes of analogues:

Dichlorophenyl-containing ligands: Compounds like JWH-018 (a synthetic cannabinoid) share aromatic halogenation, which enhances receptor affinity and metabolic stability.

Piperidine-based derivatives : Rimonabant, a CB1 inverse agonist, utilizes a piperidine core but lacks sulfur-based substituents, reducing thiol-mediated interactions.

Thiazole/thioether-bearing molecules : Epalrestat (a diabetic neuropathy drug) incorporates a thiazole ring but targets aldose reductase, highlighting how sulfur heterocycles diversify pharmacological profiles.

Key Research Findings

  • Anandamide, an endogenous cannabinoid ligand, binds CB1 with ~80 nM affinity but suffers rapid enzymatic degradation . The dichlorophenyl and thioether groups in the target compound may improve stability over anandamide’s arachidonate backbone.
  • Metabolic stability : Thioether linkages, as seen in this compound, often resist oxidative metabolism compared to ester or amide bonds in analogues like WIN 55,212-2.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Structural Features Receptor Affinity (CB1, nM) Metabolic Half-Life (h)
Target Compound 439.35 Dichlorophenyl, thiazole-thioether, piperidine Not reported Not reported
Anandamide 347.54 Arachidonate, ethanolamide ~80 <0.5
JWH-018 337.43 Naphthoylindole, pentyl chain 9.0 2.5
Rimonabant 463.36 Piperidine, pyrazole, chlorophenyl 1.8 (CB1 antagonist) 14–18

Mechanistic Insights

  • The dichlorophenyl group in the target compound likely enhances hydrophobic interactions with receptor pockets, similar to JWH-018’s naphthoyl group.

Biological Activity

The compound (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15H17Cl2N3OS
  • CAS Number : 1132816-72-8

This compound features a dichlorophenyl group, a piperidine moiety, and a thiazole derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, which include compounds similar to the one in focus. The thiazole ring is recognized for its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that thiazole derivatives exhibit MIC values ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria. In some cases, specific derivatives demonstrated enhanced activity against Enterococcus faecalis with an MIC of 100 μg/mL .

Anti-inflammatory Activity

Research indicates that compounds containing thiazole and piperidine structures possess significant anti-inflammatory properties. For example:

  • A study on related compounds demonstrated that they could inhibit the release of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated microglia. This suggests a mechanism where these compounds mitigate neuroinflammation via the NF-κB signaling pathway .

Neuroprotective Effects

The neuroprotective potential of related compounds has also been explored. The following findings are noteworthy:

  • In models of Parkinson's disease (PD), compounds similar to our target compound were shown to protect dopaminergic neurons from MPTP-induced toxicity. This protection was attributed to the inhibition of inflammatory pathways and preservation of tyrosine hydroxylase levels in neuronal tissues .

Study 1: Antimicrobial Evaluation

A recent study evaluated several thiazole derivatives against a panel of microorganisms. The results indicated that while many derivatives had lower antimicrobial activity compared to standard antibiotics like chloramphenicol, some showed promising antifungal activity .

CompoundMIC (µg/mL)Activity Type
Compound A100Antibacterial
Compound B200Antifungal
Compound C400Antibacterial

Study 2: Neuroprotective Mechanism

In vivo studies involving MPTP-treated mice demonstrated that treatment with thiazole-containing compounds resulted in significant behavioral improvements and reduced glial activation. These findings underscore the therapeutic potential of such compounds in neurodegenerative diseases .

Treatment GroupBehavioral Score Improvement (%)Glial Activation Reduction (%)
Control--
Thiazole Derivative A4030
Thiazole Derivative B5045

Q & A

Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield?

Methodological Answer:

  • Key Steps :
    • Thioether Formation : React 4,5-dihydrothiazole-2-thiol with a chloromethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Monitor progress via TLC and adjust reaction time (8–12 hr) to minimize byproducts .
    • Acylation : Couple the piperidine-thioether intermediate with 2,5-dichlorobenzoyl chloride in anhydrous dichloromethane using triethylamine as a base. Maintain temperatures below 25°C to prevent racemization or decomposition .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the final product. Validate purity via HPLC (≥95%) and NMR (absence of residual solvent peaks) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Validation :
    • ¹H/¹³C NMR : Confirm the presence of the dichlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and piperidine ring (δ 2.5–3.5 ppm for N-CH₂). The dihydrothiazole moiety shows characteristic peaks at δ 4.1–4.3 ppm (CH₂-S) and δ 3.8 ppm (NH) .
    • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-S bonds at ~680 cm⁻¹ .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ = calculated for C₂₀H₁₉Cl₂N₂OS₂) .

Q. How can solubility challenges be addressed during in vitro bioassays?

Methodological Answer:

  • Strategies :
    • Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20) to maintain solubility .
    • Modify the compound’s salt form (e.g., hydrochloride salt) via reaction with HCl in diethyl ether, which improves aqueous solubility without altering bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

Methodological Answer:

  • Troubleshooting Workflow :
    • Purity Check : Re-analyze compound batches via LC-MS to rule out degradation or impurities (e.g., oxidized thioether byproducts) .
    • Assay Conditions : Standardize ATP levels in kinase assays or serum concentrations in cell-based assays to reduce variability .
    • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • SAR Design :
    • Core Modifications : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .
    • Side-Chain Variations : Introduce methyl or ethyl groups to the piperidine nitrogen and evaluate changes in pharmacokinetic properties (e.g., logP via shake-flask method) .
    • High-Throughput Screening : Use fragment-based libraries to identify critical pharmacophores. Data can be analyzed via multivariate regression to prioritize synthetic routes .

Q. How can computational modeling predict metabolic stability and off-target effects?

Methodological Answer:

  • In Silico Approaches :
    • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) and predict metabolic hotspots (e.g., oxidation at the thiazole ring) .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the compound bound to its primary target (e.g., kinase domain) versus off-targets .
    • QSAR Models : Train models with datasets from PubChem BioAssay (AID 652065) to correlate structural descriptors (e.g., topological polar surface area) with clearance rates .

Q. What experimental designs are optimal for assessing oxidative stability of the thioether moiety?

Methodological Answer:

  • Stability Protocols :
    • Forced Degradation : Expose the compound to 0.1% H₂O₂ in methanol at 40°C for 24 hr. Monitor sulfoxide/sulfone formation via LC-MS and quantify degradation kinetics .
    • Protective Strategies : Co-incubate with antioxidants (e.g., 0.01% BHT) during storage or introduce steric hindrance near the sulfur atom (e.g., methyl substitution) to slow oxidation .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Translational Strategies :
    • PK/PD Modeling : Measure plasma half-life in rodent models and correlate with target occupancy using PET imaging (e.g., ¹⁸F-labeled analogs) .
    • Prodrug Design : Synthesize phosphate or ester prodrugs to enhance oral bioavailability. Hydrolyze in vivo using esterase-containing microsomes to validate activation .

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